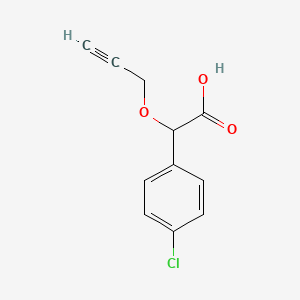
platinum(4+);tetrachloride;hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroplatinic acid hexahydrate, also known as hexachloroplatinic acid hexahydrate, is an inorganic platinum compound with the chemical formula H₂PtCl₆·6H₂O. It is a reddish-brown solid that is highly soluble in water and other polar solvents. This compound is a significant commercial source of platinum and is often used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloroplatinic acid hexahydrate is commonly prepared by dissolving platinum metal in aqua regia, a mixture of concentrated hydrochloric acid and nitric acid. The reaction proceeds as follows :
Pt+4HNO3+6HCl→H2PtCl6+4NO2+4H2O
The resulting orange-red solution is then evaporated to produce brownish-red crystals of chloroplatinic acid hexahydrate. Alternative methods include exposing an aqueous suspension of platinum particles to chlorine gas or using electrolysis .
Industrial Production Methods
In industrial settings, chloroplatinic acid hexahydrate is produced by dissolving platinum in aqua regia, followed by evaporation and crystallization. This method ensures high purity and yields large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Chloroplatinic acid hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to platinum metal or other platinum compounds.
Substitution: It can react with other halides or ligands to form different platinum complexes.
Common Reagents and Conditions
Oxidation: Chloroplatinic acid hexahydrate can be oxidized using strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Reactions with halides or other ligands typically occur in aqueous or alcoholic solutions.
Major Products Formed
Platinum Metal: Reduction of chloroplatinic acid hexahydrate can yield platinum metal.
Platinum Complexes: Substitution reactions can produce various platinum complexes, such as potassium hexachloroplatinate.
Applications De Recherche Scientifique
Chloroplatinic acid hexahydrate has numerous applications in scientific research, including:
Mécanisme D'action
Chloroplatinic acid hexahydrate exerts its effects through various mechanisms:
Catalysis: It acts as a catalyst in numerous chemical reactions, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexachloropalladic acid: Similar in structure but contains palladium instead of platinum.
Potassium hexachloroplatinate: A potassium salt of hexachloroplatinic acid.
Ammonium hexachloroplatinate: An ammonium salt of hexachloroplatinic acid.
Uniqueness
Chloroplatinic acid hexahydrate is unique due to its high platinum content and its versatility in various chemical reactions and industrial applications. Its ability to form stable complexes with different ligands makes it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
Cl4H12O6Pt |
|---|---|
Poids moléculaire |
445.0 g/mol |
Nom IUPAC |
platinum(4+);tetrachloride;hexahydrate |
InChI |
InChI=1S/4ClH.6H2O.Pt/h4*1H;6*1H2;/q;;;;;;;;;;+4/p-4 |
Clé InChI |
KVERJCFPWMYIII-UHFFFAOYSA-J |
SMILES canonique |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-5-cyclohexyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8615256.png)


![2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8615281.png)
![1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-3-[4-(diethylamino)-2-methylphenyl]-](/img/structure/B8615286.png)
![Benzo[b]thiophene-4-ethanol](/img/structure/B8615287.png)

![Ethyl 6-formylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8615298.png)




![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B8615343.png)
